

RO9021 chemical structure and properties

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Compound of Interest

Compound Name: RO9021

Cat. No.: B15578818

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RO9021: A Tale of Two Kinase Inhibitors

The designation **RO9021** has been attributed to two distinct molecular entities, each with a unique chemical structure and biological target. One, a potential therapeutic agent against *Mycobacterium tuberculosis*, inhibits the protein kinase G (PknG). The other is a potent and selective inhibitor of spleen tyrosine kinase (SYK), a key player in immune signaling. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of both compounds, presenting a clear distinction between these two important research molecules.

Part 1: RO9021 (CHEMBL3237561) - A PknG Inhibitor for Tuberculosis Research

Identified through a pharmacophore-based virtual screening, this iteration of **RO9021** has emerged as a promising inhibitor of *Mycobacterium tuberculosis* PknG, a serine/threonine protein kinase essential for the survival of the bacterium within host macrophages.^{[1][2][3][4][5]}

Chemical Structure and Properties

While a definitive IUPAC name and graphical structure for the PknG inhibitor **RO9021** (CHEMBL3237561) are not readily available in the provided search results, its identification is consistently linked to the ChEMBL database. Further investigation into this specific entry would be required for detailed structural information.

Biological Activity

RO9021 (CHEMBL3237561) demonstrates a dose-dependent inhibitory effect on PknG activity. [1][6][7] In in-vitro assays, it exhibits a half-maximal inhibitory concentration (IC₅₀) of 4.4 ± 1.1 μ M. [1][2][4][6][7] Its activity is comparable to the known PknG inhibitor, AX20017, which has a reported IC₅₀ of 0.39 μ M. [8][9] The inhibition of PknG is a key strategy in developing new anti-tuberculosis drugs, as this kinase plays a crucial role in preventing the fusion of phagosomes with lysosomes, thereby allowing the mycobacteria to evade degradation by the host's immune cells. [10][11][12]

Quantitative Data Summary

Compound	Target	IC ₅₀
RO9021 (CHEMBL3237561)	M. tuberculosis PknG	4.4 ± 1.1 μ M [1][2][4][6][7]
AX20017 (Reference Inhibitor)	M. tuberculosis PknG	0.39 μ M [8][9]

Experimental Protocols

PknG Kinase Activity Assay (General Overview):

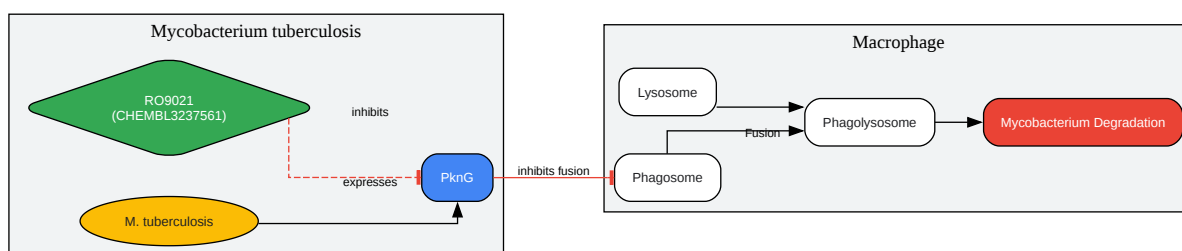
The inhibitory activity of **RO9021** on PknG was likely determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. A generalized protocol for such an assay would involve:

- **Reaction Setup:** A reaction mixture is prepared containing PknG enzyme, a suitable substrate (such as GarA), ATP, and the test compound (**RO9021**) at varying concentrations. [2]
- **Kinase Reaction:** The reaction is incubated to allow the kinase to phosphorylate the substrate.
- **ADP Detection:** After the kinase reaction, a reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated during the kinase reaction into ATP.
- **Luminescence Measurement:** The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light, and the luminescence signal, which is proportional to the ADP concentration and thus the kinase activity, is measured.

- IC50 Determination: The luminescence data is plotted against the inhibitor concentration to calculate the IC50 value.

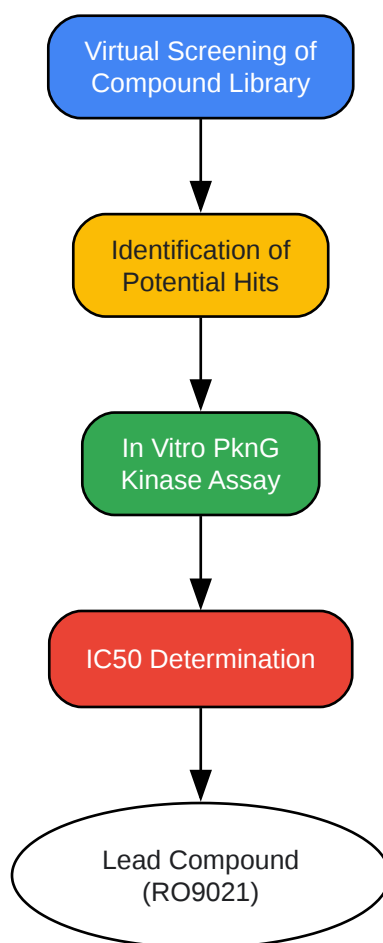
Signaling Pathway and Experimental Workflow

Below are graphical representations of the PknG signaling pathway and a typical experimental workflow for identifying PknG inhibitors.



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Caption: PknG's role in inhibiting phagosome-lysosome fusion.



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Caption: Workflow for identifying PknG inhibitors.

Part 2: RO9021 - A Selective SYK Inhibitor for Autoimmune Diseases

The second molecule designated as **RO9021** is a potent, ATP-competitive, and orally bioavailable inhibitor of spleen tyrosine kinase (SYK).^{[13][14][15][16][17]} This compound has been investigated for its potential in treating autoimmune and inflammatory diseases.

Chemical Structure and Properties

- IUPAC Name: 6-((1R,2S)-2-aminocyclohexylamino)-4-(5,6-dimethylpyridin-2-ylamino)pyridazine-3-carboxamide^{[16][18]}

- CAS Number: 1446790-62-0[13][14][15]
- Molecular Formula: C₁₈H₂₅N₇O[14][15]
- Molecular Weight: 355.44 g/mol [14][15]

Biological Activity

RO9021 is a highly selective inhibitor of SYK, with an average IC₅₀ of 5.6 nM.[13][14][15][17] It demonstrates high selectivity, with SYK being the only kinase significantly inhibited out of a panel of 392 kinases at a 99% inhibition level.[14][15] This selectivity is crucial for minimizing off-target effects.

The inhibition of SYK by **RO9021** has been shown to suppress B-cell receptor (BCR) signaling, FcγR signaling in monocytes, and FcεR signaling in mast cells.[13][16] Specifically, it inhibits the anti-IgM induced phosphorylation of downstream signaling proteins such as BTK, PLCγ2, AKT, and ERK.[14][15][17] In a functional assay measuring FcεR-mediated mast cell activation and degranulation, **RO9021** exhibited an IC₅₀ of 22.8 ± 1.7 nM.[14][15][17] Furthermore, this compound has been shown to block osteoclastogenesis in vitro and inhibit arthritis progression in a mouse model of collagen-induced arthritis (mCIA) when administered orally.[13][16]

Quantitative Data Summary

Target/Assay	IC50 / EC50
SYK Kinase Activity	5.6 nM (average IC50)[13][14][15][17]
FcεR-mediated Mast Cell Degranulation	22.8 ± 1.7 nM (IC50)[14][15][17]

Experimental Protocols

SYK Enzymatic Assay (General Overview):

The enzymatic activity of SYK and the inhibitory effect of **RO9021** were likely assessed using a radioisotope-based filter binding assay. A general protocol would be:

- Reaction Mixture: A reaction buffer is prepared containing recombinant SYK enzyme, a specific peptide substrate, [γ-33P]ATP, and varying concentrations of **RO9021**.

- **Kinase Reaction:** The reaction is initiated and incubated at room temperature to allow for the transfer of the radiolabeled phosphate group from ATP to the substrate.
- **Reaction Termination and Separation:** The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.
- **Washing:** The filter is washed to remove unincorporated [γ -³²P]ATP.
- **Scintillation Counting:** The amount of radioactivity retained on the filter, which corresponds to the extent of substrate phosphorylation, is measured using a scintillation counter.
- **IC₅₀ Calculation:** The data is analyzed to determine the concentration of **RO9021** that causes 50% inhibition of SYK activity.[\[18\]](#)

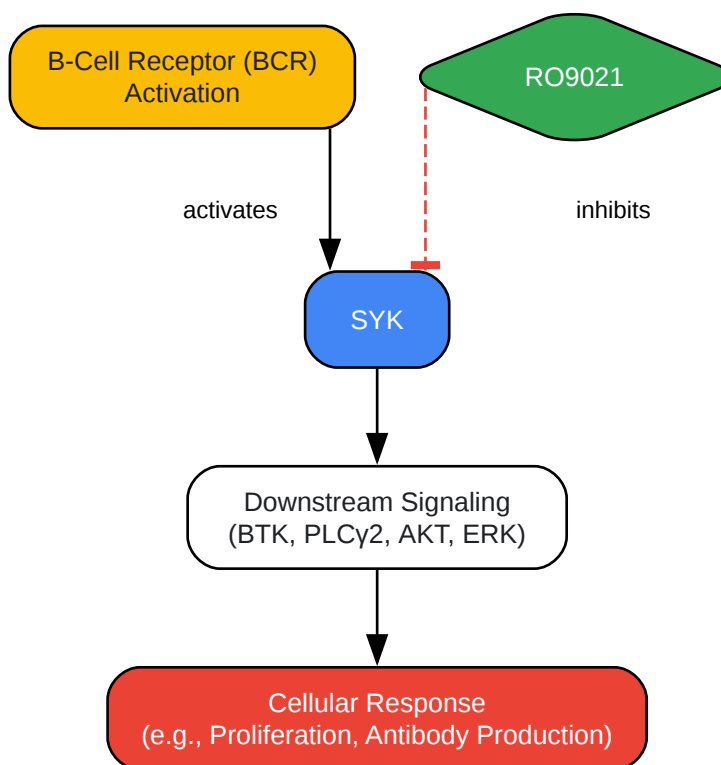
FcεR-Mediated Mast Cell Degranulation Assay (General Overview):

This assay assesses the functional consequence of SYK inhibition on mast cell activation. A typical protocol would involve:

- **Cell Culture and Sensitization:** Mast cells (e.g., RBL-2H3) are cultured and sensitized with an IgE antibody.
- **Inhibitor Treatment:** The sensitized cells are pre-incubated with different concentrations of **RO9021**.
- **Activation:** The cells are then stimulated with an antigen that cross-links the IgE bound to the FcεR, triggering degranulation.
- **Degranulation Measurement:** The extent of degranulation is quantified by measuring the release of a marker enzyme, such as β-hexosaminidase, into the cell supernatant.
- **IC₅₀ Determination:** The results are used to calculate the IC₅₀ of **RO9021** for inhibiting mast cell degranulation.

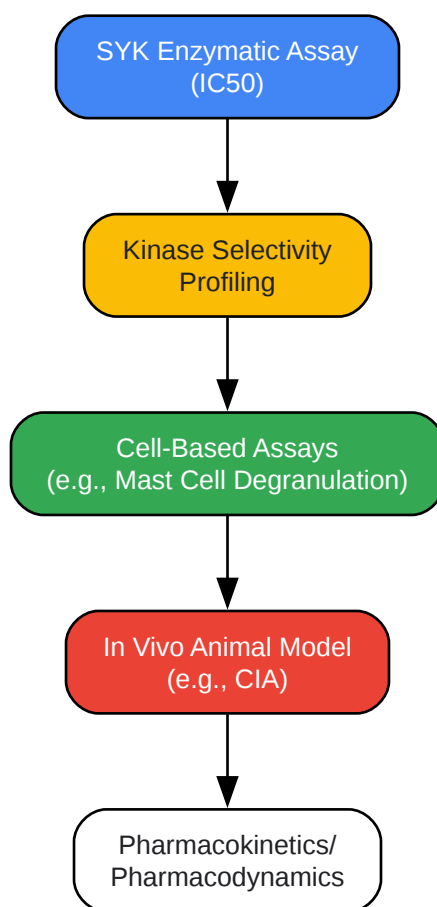
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SYK signaling pathway in B-cells and a general workflow for evaluating SYK inhibitors.



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Caption: Simplified SYK signaling pathway in B-cells.



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Caption: Evaluation workflow for a SYK inhibitor.

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